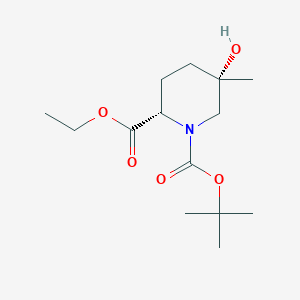

反式-1-叔丁基-2-乙基-5-羟基-5-甲基哌啶-1,2-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

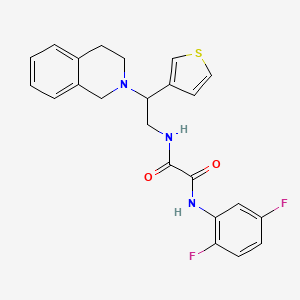

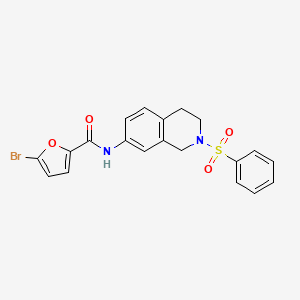

The compound "trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate" is a derivative of piperidine, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, starts from 4-methylpyridinium and involves steps like SN2 substitution, reduction, oxidation, and acylation to yield the target product . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate and involves reactions with ethyl cyanomalonate and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been determined, showing that these molecules exist in a chair conformation in the solid state . Additionally, the conformation of the piperidine ring can be influenced by substituents, as seen in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives, where the preferred conformation has the CH2 to tert-butyl group bond eclipsed .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be converted to trans isomers through the Mitsunobu reaction followed by alkaline hydrolysis . The tert-butyldimethylsilylation of carboxylic acids is another reaction that can be used for the analysis of mono-, di-, and tricarboxylates using gas-liquid chromatography and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic methods and thermal analysis. For example, the IR spectra of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives indicate the presence of non-chair forms stabilized by intramolecular hydrogen bonds . The NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provide insights into the conformational behavior of these compounds . Additionally, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives reveal the presence of intramolecular hydrogen bonds and their effects on the stability of these molecules .

科学研究应用

- 研究人员探索了使用该化合物的光镊的新应用。光镊利用聚焦的激光束来操纵微观粒子,而无需物理接触。 在最近的一项研究中,科学家通过改变激光束的强度来控制荧光分子之间福斯特共振能量转移 (FRET) 的速度和效率 .

- 该化合物的超快非线性光学性质引起了人们的关注。在超快激发下,它表现出三阶和五阶非线性光学响应之间的强烈相互作用。 研究人员研究了无金属酞菁薄膜中的这些特性,强调了泵浦强度对非线性光学行为的影响 .

光镊和福斯特共振能量转移 (FRET)

超快非线性光学性质

总之,反式-1-叔丁基-2-乙基-5-羟基-5-甲基哌啶-1,2-二羧酸酯在从光学物理学到材料科学和药物递送的各个领域都具有广阔的应用前景。进一步的研究和实验将揭示其全部潜力。 🌟

作用机制

Action Environment

Environmental factors can influence the action, efficacy, and stability of Troparil. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy .

安全和危害

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-6-19-11(16)10-7-8-14(5,18)9-15(10)12(17)20-13(2,3)4/h10,18H,6-9H2,1-5H3/t10-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUOLVOVJYNKGX-HZMBPMFUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@](CN1C(=O)OC(C)(C)C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)

![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)